

Spectroscopic data of 1,1-Dichloroacetone (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Dichloroacetone

Cat. No.: B129577

[Get Quote](#)

Spectroscopic Data of 1,1-Dichloroacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1,1-dichloroacetone**, a compound of interest in various chemical and pharmaceutical research fields. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual representations to facilitate a deeper understanding of its molecular structure and properties.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1,1-dichloroacetone**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-

Quantitative ^1H NMR data for **1,1-dichloroacetone**, including specific chemical shifts and coupling constants, are not readily available in public spectral databases at the time of this report.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available	C1 (CH_3)
Data not available	C2 ($\text{C}=\text{O}$)
Data not available	C3 (CHCl_2)

Specific ^{13}C NMR chemical shifts for **1,1-dichloroacetone** are not readily available in public spectral databases at the time of this report.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available	-	C=O stretch
Data not available	-	C-H stretch (sp^3)
Data not available	-	C-H bend (sp^3)
Data not available	-	C-Cl stretch

A detailed list of IR absorption peaks for **1,1-dichloroacetone** is not readily available in public spectral databases. However, an FTIR spectrum has been recorded for a neat sample in a capillary cell.[\[1\]](#)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
43	99.99	$[\text{CH}_3\text{CO}]^+$
27	7.50	$[\text{C}_2\text{H}_3]^+$
83	2.60	$[\text{CH}_3\text{COCHCl}]^+$
26	2.30	$[\text{C}_2\text{H}_2]^+$
63	2.20	$[\text{CH}_2\text{Cl}]^+$

Data sourced from GC-MS analysis.[\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and experimental objectives.

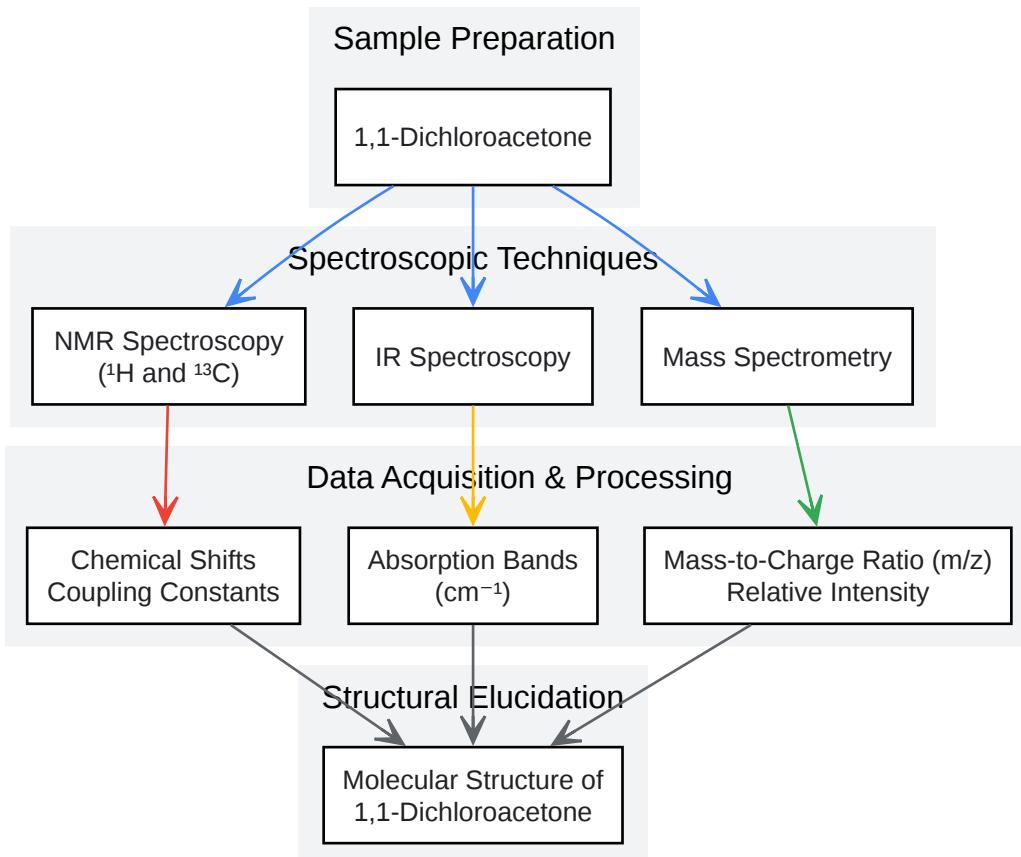
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **1,1-dichloroacetone** is prepared by dissolving approximately 5-20 mg of the compound in a deuterated solvent (e.g., CDCl_3). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- Instrumentation: The sample is placed in a 5 mm NMR tube and inserted into the spectrometer.
- Data Acquisition: For ^1H NMR, a standard pulse sequence is used to acquire the spectrum. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a liquid sample like **1,1-dichloroacetone**, a thin film can be prepared between two infrared-transparent salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
- Instrumentation: The sample is placed in the FT-IR spectrometer's sample compartment.
- Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is first recorded. The sample spectrum is then acquired over a typical range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

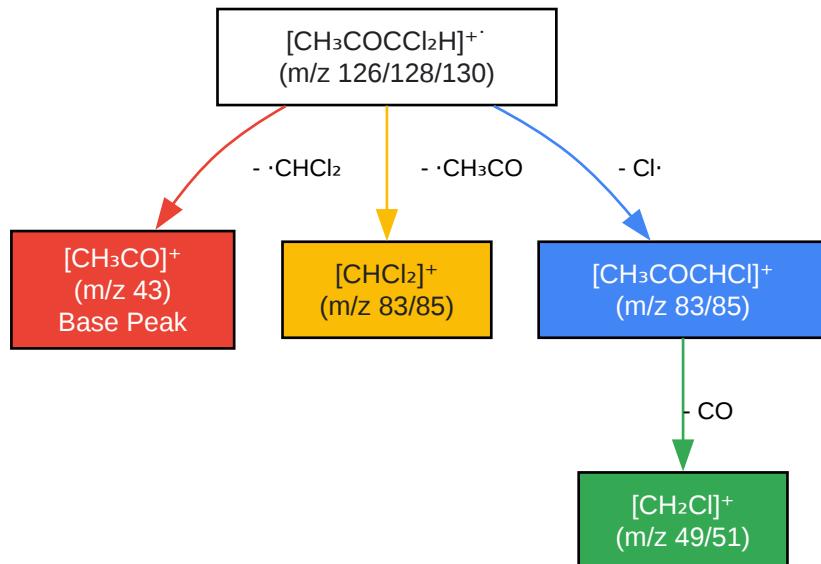

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation from any impurities. The sample is vaporized in the ion source.
- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,1-dichloroacetone**.

Spectroscopic Analysis Workflow for 1,1-Dichloroacetone


[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of 1,1-Dichloroacetone

This diagram illustrates the proposed fragmentation pathway of **1,1-dichloroacetone** under electron ionization conditions, leading to the major observed fragments.

Proposed Fragmentation of 1,1-Dichloroacetone (EI-MS)

[Click to download full resolution via product page](#)

Caption: Fragmentation of **1,1-dichloroacetone** in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Dichloroacetone | C₃H₄Cl₂O | CID 10567 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/compound/10567)]
- To cite this document: BenchChem. [Spectroscopic data of 1,1-Dichloroacetone (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129577#spectroscopic-data-of-1-1-dichloroacetone-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com